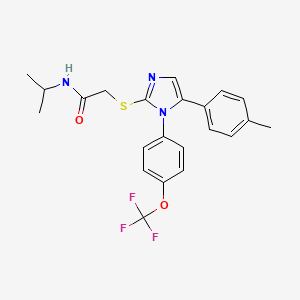![molecular formula C19H15N3O2 B2861717 N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide CAS No. 477886-72-9](/img/structure/B2861717.png)
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a pyrrolo[1,2-a]quinoxaline moiety, which is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities .
Wirkmechanismus
Target of Action
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide is a derivative of quinoxaline . Quinoxaline derivatives have been reported to target various receptors, enzymes, and microorganisms . Specifically, pyrrolo[1,2-a]quinoxaline derivatives have been identified as potential inhibitors of Akt kinase , a key enzyme involved in cell survival and proliferation . They have also been associated with Bruton’s tyrosine kinase (BTK), a target in the treatment of B cell malignancies and autoimmune disorders .
Mode of Action
Quinoxaline derivatives have been reported to induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
and BTK. These enzymes play crucial roles in various cellular processes, including cell growth, cell cycle progression, survival, migration, and angiogenesis .
Result of Action
The compound has shown cytotoxic potential against different human leukemia cell lines . It has been reported to exhibit high activity against cancer cell lines, comparable to doxorubicin, a standard drug . This suggests that the compound’s action results in significant molecular and cellular effects, potentially making it a promising candidate for cancer therapy.
Biochemische Analyse
Biochemical Properties
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide, as a structural analogue of active quinoxaline or pyrazinone pharmacophores, interacts with Akt kinase . The nature of this interaction involves the inhibition of the kinase, thereby affecting the proliferation of certain human cell lines .
Cellular Effects
The compound affects various types of cells, particularly human leukemic cell lines like K562, U937, and the breast cancer cell line MCF7 . This compound influences cell function by inhibiting Akt kinase, which plays a crucial role in cell survival and proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to Akt kinase and inhibiting its activity . This interaction leads to changes in cell proliferation, particularly in human leukemic and breast cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide typically involves multi-step pathways starting from commercially available precursorsThe reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetamide moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]quinoxaline derivatives: These compounds share the core structure and exhibit similar biological activities.
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
Indolo[1,2-a]quinoxalines: Another class of heterocyclic compounds with potential pharmacological applications
Uniqueness
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide stands out due to its unique combination of the pyrrolo[1,2-a]quinoxaline core with the phenylacetamide group, which may enhance its biological activity and specificity .
Eigenschaften
IUPAC Name |
N-(4-pyrrolo[1,2-a]quinoxalin-4-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-13(23)20-14-8-10-15(11-9-14)24-19-18-7-4-12-22(18)17-6-3-2-5-16(17)21-19/h2-12H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUAYZBYYVAOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
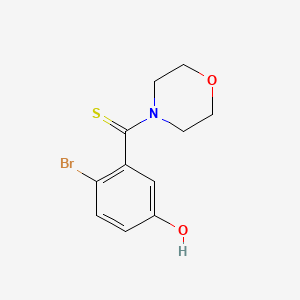
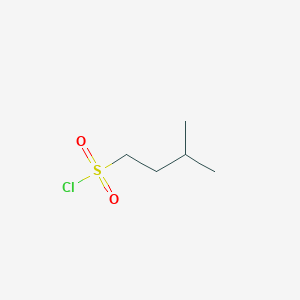
![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)
![3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid](/img/structure/B2861637.png)
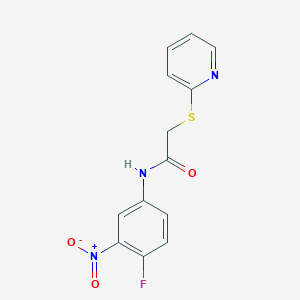
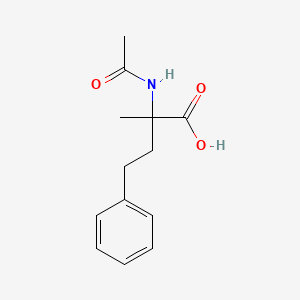
![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

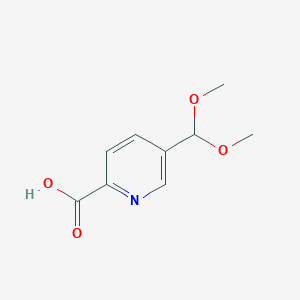
![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)
![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2861649.png)
